molecular formula C9H19N7 B14362366 N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine CAS No. 92987-87-6

N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14362366
CAS No.: 92987-87-6
M. Wt: 225.29 g/mol
InChI Key: JRNUPCKZIFKLIC-UHFFFAOYSA-N
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Description

N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with an aminohexyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 6-aminohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the aminohexyl groups.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The aminohexyl group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to changes in their structure and function. The triazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Uniqueness: N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. The presence of the aminohexyl group enhances its ability to interact with biological molecules, making it valuable in biomedical research and applications.

Properties

CAS No.

92987-87-6

Molecular Formula

C9H19N7

Molecular Weight

225.29 g/mol

IUPAC Name

2-N-(6-aminohexyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H19N7/c10-5-3-1-2-4-6-13-9-15-7(11)14-8(12)16-9/h1-6,10H2,(H5,11,12,13,14,15,16)

InChI Key

JRNUPCKZIFKLIC-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC1=NC(=NC(=N1)N)N)CCN

Origin of Product

United States

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